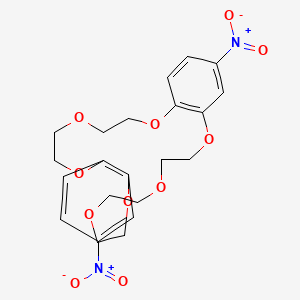
12,27-Dinitro-heptaoxa-tricyclo(23.4.0.0(9,14))nonacosa-hexaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12,27-Dinitro-heptaoxa-tricyclo(23.4.0.0(9,14))nonacosa-hexaene: is a complex organic compound with the molecular formula C22H26N2O11 and a molecular weight of 494.459 g/mol . This compound is characterized by its unique tricyclic structure, which includes seven oxygen atoms and two nitro groups. It is primarily used in scientific research due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 12,27-Dinitro-heptaoxa-tricyclo(23400(9,14))nonacosa-hexaene typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful synthesis of this compound .
Industrial Production Methods: While detailed industrial production methods are not widely documented, it is likely that the synthesis of this compound on an industrial scale would involve similar steps to those used in laboratory settings, with optimizations for yield and purity. The use of advanced equipment and automation would be essential to manage the complex synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: 12,27-Dinitro-heptaoxa-tricyclo(23.4.0.0(9,14))nonacosa-hexaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups would yield amino derivatives, while oxidation could produce various oxidized forms of the compound .
Applications De Recherche Scientifique
Chemistry: In chemistry, 12,27-Dinitro-heptaoxa-tricyclo(23.4.0.0(9,14))nonacosa-hexaene is used as a reagent in organic synthesis and as a model compound for studying complex reaction mechanisms .
Biology and Medicine: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, potentially leading to the development of new pharmaceuticals or diagnostic tools .
Industry: In industry, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its distinctive chemical properties .
Mécanisme D'action
The mechanism of action of 12,27-Dinitro-heptaoxa-tricyclo(23.4.0.0(9,14))nonacosa-hexaene involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the oxygen atoms in the tricyclic structure can form hydrogen bonds with other molecules. These interactions can influence various biochemical pathways, making the compound useful for studying molecular mechanisms in both chemistry and biology .
Comparaison Avec Des Composés Similaires
- Dinitro-octaoza-tricyclo(26.4.0.0(9,14))dotriaconta-hexaene
- Octaoza-tricyclo(26.4.0.0(9,14))dotriaconta-hexaene
- N-(2,4-Dinitro-phenyl)-N’-tricyclo(12.2.2.2(6,9))eicosa-hexaen-3-ylidene-hydrazine
- 7,15-Dimethyl-3,11-dithia-tricyclo(11.3.1.1(5,9))octadeca-hexaene
Uniqueness: 12,27-Dinitro-heptaoxa-tricyclo(23.4.0.0(9,14))nonacosa-hexaene is unique due to its specific arrangement of nitro groups and oxygen atoms within the tricyclic structure. This configuration imparts distinct chemical properties that differentiate it from other similar compounds .
Propriétés
Formule moléculaire |
C22H26N2O11 |
|---|---|
Poids moléculaire |
494.4 g/mol |
Nom IUPAC |
12,27-dinitro-2,5,8,15,18,21,24-heptaoxatricyclo[23.4.0.09,14]nonacosa-1(25),9(14),10,12,26,28-hexaene |
InChI |
InChI=1S/C22H26N2O11/c25-23(26)17-1-3-19-21(15-17)34-13-9-29-5-6-30-10-14-35-22-16-18(24(27)28)2-4-20(22)33-12-8-31-7-11-32-19/h1-4,15-16H,5-14H2 |
Clé InChI |
OBGGZRHTXVFXOH-UHFFFAOYSA-N |
SMILES canonique |
C1COCCOC2=C(C=CC(=C2)[N+](=O)[O-])OCCOCCOC3=C(C=C(C=C3)[N+](=O)[O-])OCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


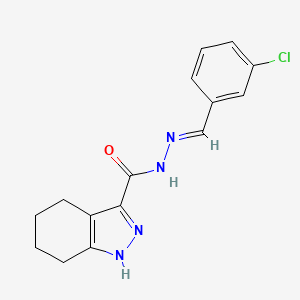

![3-(3-methoxyphenyl)-N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11967962.png)
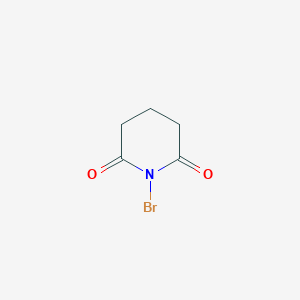
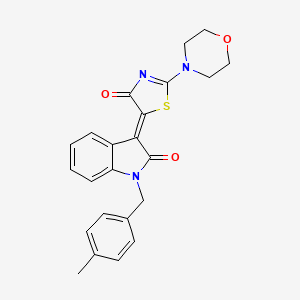

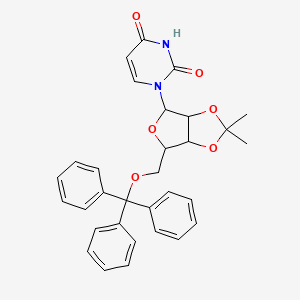
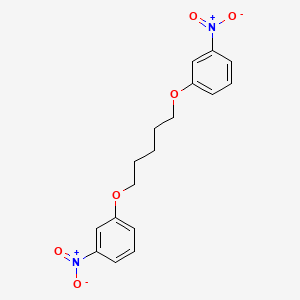
![DI(Tert-butyl) 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11967999.png)
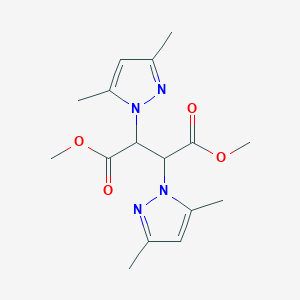
![4-[(1E)-N-({[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)ethanehydrazonoyl]phenyl acetate](/img/structure/B11968020.png)
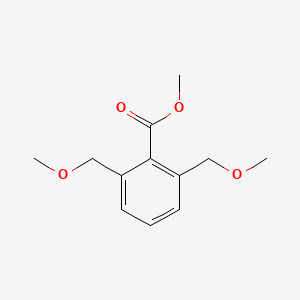
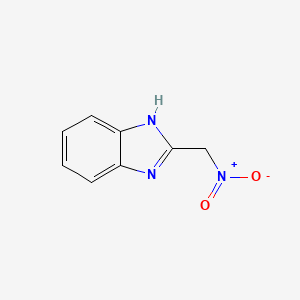
![1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11968035.png)
